molecular formula C8H10OS2 B1386435 2-(Ethylthio)-1-(thiophen-2-yl)ethanone CAS No. 41444-32-0

2-(Ethylthio)-1-(thiophen-2-yl)ethanone

Cat. No. B1386435
CAS RN: 41444-32-0
M. Wt: 186.3 g/mol
InChI Key: JYPCTFQOOWATQA-UHFFFAOYSA-N
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Description

“2-(Ethylthio)-1-(thiophen-2-yl)ethanone” is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ethylthio group (-SCH2CH3) is a sulfur-containing functional group derived from ethanethiol. The ketone group (-C=O) is a functional group with the structure RCR’ = O, where R and R’ can be a variety of carbon-containing substituents.


Chemical Reactions Analysis

The chemical reactions of “2-(Ethylthio)-1-(thiophen-2-yl)ethanone” would depend on its specific structure and the conditions under which it’s reacted. Thiophene rings can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethylthio)-1-(thiophen-2-yl)ethanone” would depend on its specific structure. Thiophene derivatives generally have properties typical of aromatic compounds .

Safety And Hazards

The safety and hazards associated with “2-(Ethylthio)-1-(thiophen-2-yl)ethanone” would depend on its specific structure and how it’s handled. It’s always important to follow appropriate safety protocols when handling chemical compounds .

Future Directions

The future directions for research on “2-(Ethylthio)-1-(thiophen-2-yl)ethanone” would depend on its potential applications. Thiophene derivatives are of interest in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2-ethylsulfanyl-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c1-2-10-6-7(9)8-4-3-5-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCTFQOOWATQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656351
Record name 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)-1-(thiophen-2-yl)ethanone

CAS RN

41444-32-0
Record name 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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